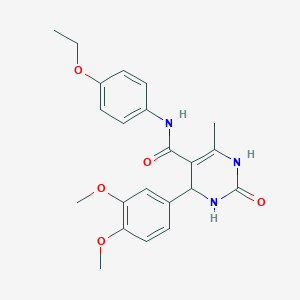

4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including methoxy, ethoxy, methyl, and pyrimidine rings, which contribute to its unique chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrimidine ring. One common approach is the Hantzsch pyrimidine synthesis , which involves the condensation of β-keto esters with amidines. The specific reagents and conditions may vary, but generally, the reaction requires heating and the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure purity and yield. Continuous flow chemistry might be employed to enhance efficiency and safety. The use of automated systems for monitoring and controlling the reaction parameters can also help in achieving consistent quality.

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions

生物活性

The compound 4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to detail the compound's biological activity, including its effects on cellular mechanisms and potential therapeutic applications.

- Molecular Formula : C22H25N3O5

- Molecular Weight : 411.45 g/mol

- CAS Number : 380644-44-0

The biological activity of this compound may be attributed to its structural features that allow it to interact with various biological targets. Notably, compounds with similar structures have been shown to exhibit:

- Inhibition of Enzymatic Activity : Compounds resembling this structure often inhibit key enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways : They can affect signaling cascades such as ERK and p38 MAPK pathways, which are crucial in various cellular processes including proliferation and differentiation.

Antimelanogenic Effects

Recent studies have highlighted the role of similar compounds in promoting melanogenesis. For instance, a related compound, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB), was found to enhance melanin synthesis in B16F10 melanoma cells and primary human melanocytes. The mechanism involved activation of the Upstream Stimulating Factor 1 (USF1) pathway and increased expression of tyrosinase , a key enzyme in melanin production .

| Study Reference | Compound | Effect Observed | Mechanism |

|---|---|---|---|

| DMPB | Increased melanogenesis | USF1-mediated tyrosinase expression | |

| DMPB | Hyperpigmentation in vivo | Activation of ERK and p38 pathways |

Anticancer Potential

The pyrimidine derivatives have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : By modulating cyclin-dependent kinases (CDKs), these compounds can halt the progression of the cell cycle.

- Induction of Apoptosis : Activation of caspases is often observed, leading to programmed cell death.

Case Studies

- In Vitro Studies : In studies involving B16F10 cells treated with DMPB, significant increases in melanin content were noted alongside elevated levels of tyrosinase and USF1. These findings suggest potential applications for treating conditions like vitiligo or other hypopigmentation disorders .

- In Vivo Studies : Hyperpigmentation was observed in brown guinea pigs treated with DMPB, indicating that the compound may have therapeutic potential for skin pigmentation disorders .

特性

IUPAC Name |

4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5/c1-5-30-16-9-7-15(8-10-16)24-21(26)19-13(2)23-22(27)25-20(19)14-6-11-17(28-3)18(12-14)29-4/h6-12,20H,5H2,1-4H3,(H,24,26)(H2,23,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEWRBDGPQBKLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C=C3)OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。